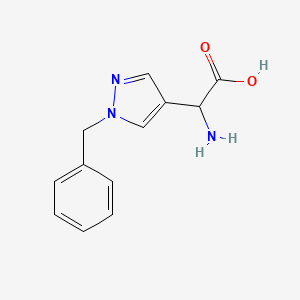

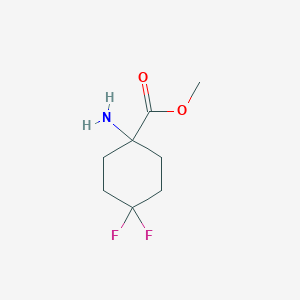

Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, designed for its potential utility in drug discovery. The incorporation of fluorine atoms into the cyclohexane ring is intended to modify its conformation, lipophilicity, acidity, and fluorescent properties, suggesting various practical applications for this compound (Mykhailiuk et al., 2013).

Synthesis Analysis

The synthesis of this compound is achieved through a three-step process from commercially available materials, with an overall yield of 22%. This synthetic route highlights the challenges and intricacies involved in incorporating fluorine atoms into complex molecular frameworks (Mykhailiuk et al., 2013).

Molecular Structure Analysis

Crystallographic studies have provided insights into the conformational preferences of the 1-aminocyclohexane-1-carboxylic acid residue in derivatives and peptides, including those with modifications such as difluorination. These studies reveal that the cyclohexane rings predominantly adopt chair conformations, with the fluorine atoms influencing the ring's electronic environment and possibly its interactions in biological systems (Valle et al., 1988).

Chemical Reactions and Properties

The presence of fluorine atoms significantly impacts the compound's reactivity and chemical properties. Fluorine atoms can enhance the molecule's stability towards metabolic degradation, influence its acidity, and affect its lipophilicity, which are critical factors in the design of pharmacologically active compounds (Mykhailiuk et al., 2013).

Physical Properties Analysis

While specific details on the physical properties of this compound are not provided in the available literature, the physical properties of fluorinated organic compounds often include higher thermal and chemical stability, reduced flammability, and unique solvent properties compared to their non-fluorinated counterparts.

Chemical Properties Analysis

Fluorinated compounds like this compound exhibit unique chemical properties, including increased lipophilicity, altered electronic properties, and enhanced binding affinity to biological targets. The introduction of fluorine atoms into organic molecules can significantly impact their pharmacokinetic and pharmacodynamic profiles, making them of interest in medicinal chemistry and drug design efforts (Mykhailiuk et al., 2013).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Stereoisomers : Avenoza et al. (1999) detailed the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a constrained hydroxy-α,α-disubstituted-α-amino acid, through transformations of enone cycloadducts, which could be related to the synthesis of methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate (Avenoza, 1999).

Building Block for Drug Discovery : Mykhailiuk et al. (2013) synthesized 1-Amino-4,4-difluorocyclohexanecarboxylic acid, noting its potential as a fluorinated analogue for pharmacological applications. Their study also examined its impact on conformation, lipophilicity, acidity, and fluorescent properties (Mykhailiuk, 2013).

Microwave-Assisted Synthesis : Onogi et al. (2012) reported the synthesis of related compounds using microwave-assisted conditions, highlighting the efficiency and selectivity of this method, which could be applicable to the synthesis of this compound (Onogi, 2012).

Aminocarbonylation Reactions : Müller et al. (2005) utilized amino acid methyl esters in palladium-catalysed aminocarbonylation, a process that could potentially be applied to this compound for the synthesis of novel compounds (Müller, 2005).

Hydrogen Bonding Studies : Kubicki et al. (2000) analyzed the hydrogen bonding in anticonvulsant enaminones, providing insights into the interactions and conformational aspects that could be relevant for similar compounds like this compound (Kubicki, 2000).

Additional Applications

Synthesis of Labeled Compounds : Zhao and Liu (2002) discussed the synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid for enzyme studies, a technique that could be adapted for labeling this compound for research purposes (Zhao, 2002).

Electrochemical Synthesis : Monoi and Hara (2012) described the electrochemical synthesis of a related compound, demonstrating a method that might be relevant for the electrochemical preparation of this compound (Monoi, 2012).

Strecker Synthesis : Volk and Frahm (1996) reported the Strecker synthesis of 1-amino-2-methylcyclohexanecarboxylic acids, a process potentially applicable to the synthesis and study of this compound (Volk, 1996).

Crystallographic Characterization : Valle et al. (1988) conducted crystallographic studies on 1-aminocyclohexane-1-carboxylic acid derivatives, offering valuable data for understanding the structural properties of similar compounds like this compound (Valle, 1988).

Propriétés

IUPAC Name |

methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c1-13-6(12)7(11)2-4-8(9,10)5-3-7/h2-5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZJFANNNXYGJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(CC1)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885498-55-5 |

Source

|

| Record name | methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480527.png)

![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)

![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)

![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)